Janelia Fluor 585, SE

Descripción

Contextualization of the Janelia Fluor Dye Series

The Janelia Fluor (JF) dyes are a modern generation of fluorescent probes developed by the Lavis Lab at the Janelia Research Campus of the Howard Hughes Medical Institute. tocris.comnews-medical.netjanelia.org This series was engineered to address the persistent challenges in fluorescence microscopy, namely the need for probes that are exceptionally bright, highly resistant to photobleaching (fading under illumination), and permeable to living cells. tocris.comnews-medical.netjanelia.org

The core innovation behind the Janelia Fluor dyes is the chemical modification of traditional rhodamine scaffolds. janelia.orgnih.gov By replacing the common dimethylamino groups found in classic rhodamines with four-membered azetidine (B1206935) rings, the developers achieved substantial improvements in the dyes' photophysical properties. janelia.orgnih.gov This structural alteration allows for the rational fine-tuning of the dyes' spectral and chemical characteristics. janelia.orgnih.gov As a result, the JF series offers a versatile platform of fluorophores spanning a broad wavelength range from the blue to the near-infrared, enabling complex multi-color imaging experiments. janelia.org

Key advantages of the Janelia Fluor dye series include:

High Brightness and Photostability : They are significantly brighter and more photostable than conventional dyes like TAMRA and Cy3. janelia.org

Cell Permeability : Their structure allows them to readily cross cell membranes, a crucial feature for live-cell imaging. tocris.comnews-medical.net

Tunable Properties : The chemical framework allows for modulation of properties, leading to the creation of fluorogenic dyes that only fluoresce when bound to their target, reducing background noise in "no-wash" imaging experiments. janelia.org

Compatibility : The small size of the azetidine substituents ensures that the dyes are compatible with popular protein labeling systems like HaloTag® and SNAP-tag®. bio-techne.comtocris.comjanelia.org

Rationale for Janelia Fluor 585, SE Development in Microscopy

The development of Janelia Fluor 585, SE was driven by the need for a high-performance orange fluorescent dye to fill a specific spectral niche within the Janelia Fluor palette, bridging the gap between the green/yellow and far-red dyes in the series. This specific spectral positioning is valuable for multicolor imaging, allowing researchers to distinguish between multiple labeled structures within a single sample.

The primary rationale for its creation was to provide a superior tool for advanced microscopy techniques. news-medical.net Conventional fluorescence microscopy is limited by the diffraction of light to a resolution of about 200 nanometers. news-medical.net Super-resolution microscopy (SRM) methods, such as direct Stochastic Optical Reconstruction Microscopy (dSTORM), Structured Illumination Microscopy (SIM), and Stimulated Emission Depletion (STED) microscopy, overcome this limitation, but they place stringent demands on the fluorescent probes used. medchemexpress.comnews-medical.net

Janelia Fluor 585, SE was designed to meet these demands with the following key features:

Exceptional Brightness : It possesses a very high molar extinction coefficient and quantum yield, which translates to a brighter signal and better signal-to-noise ratio, critical for detecting single molecules in SRM. bio-techne.com

High Photostability : The dye exhibits low photobleaching under intense laser illumination, a requirement for the prolonged imaging times often necessary in SRM techniques like dSTORM.

Reactive Moiety : It is supplied with an NHS ester group, a well-established chemistry for efficiently and specifically labeling primary amines on proteins and other biomolecules. rndsystems.combio-techne.comtocris.com

Live-Cell Compatibility : As a member of the JF dye family, it is cell-permeable, making it ideal for imaging dynamic processes within living cells. rndsystems.combio-techne.comnews-medical.net

These properties make Janelia Fluor 585, SE particularly well-suited for demanding applications such as single-particle tracking, confocal microscopy, and various super-resolution modalities in both live and fixed cells. medchemexpress.combio-techne.com

Data Tables

Table 1: Photophysical Properties of Janelia Fluor 585, SE

| Property | Value | Source(s) |

|---|---|---|

| Excitation Maximum (λabs) | 585 nm | rndsystems.combio-techne.com |

| Emission Maximum (λem) | 609 nm | rndsystems.combio-techne.com |

| Molar Extinction Coefficient (ε) | 156,000 M⁻¹cm⁻¹ | rndsystems.combio-techne.com |

| Quantum Yield (Φ) | 0.78 | rndsystems.combio-techne.com |

| Reactive Group | NHS Ester | bio-techne.com |

| Reactivity | Primary Amines | rndsystems.combio-techne.com |

| Emission Color | Orange | rndsystems.combio-techne.com |

Note: Photophysical properties were measured in Ethanol or Trifluoroethanol (TFE) with 0.1% Trifluoroacetic acid (TFA). rndsystems.combio-techne.com

Table 2: Comparative Overview of Fluorescent Dyes

| Dye Name | Emission Color | Quantum Yield (Φ) | Key Features | Source(s) |

|---|---|---|---|---|

| Janelia Fluor 585 | Orange | 0.78 | High photostability and brightness, cell-permeable. | |

| Alexa Fluor 568 | Green | ~0.92 | High brightness but can exhibit lower stability. | |

| Atto Rho12 | Red | ~0.85 | Good stability but is less bright than JF 585. |

| Cy3 | Cyan | ~0.85 | Less stable under prolonged illumination. | |

Table 3: Mentioned Chemical Compounds

| Compound Name | Abbreviation / Synonym |

|---|---|

| Janelia Fluor 585, SE | JF 585, SE |

| Tetramethylrhodamine (B1193902) | TAMRA |

| Cyanine3 | Cy3 |

| Alexa Fluor 568 | - |

| Atto Rho12 | - |

| Janelia Fluor 549 | JF549 |

| Janelia Fluor 646 | JF646 |

| Trifluoroethanol | TFE |

| Trifluoroacetic acid | TFA |

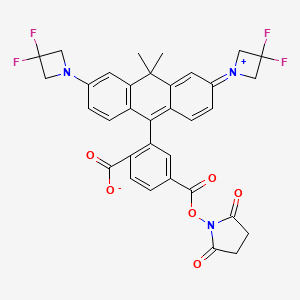

Structure

3D Structure

Propiedades

IUPAC Name |

2-[3-(3,3-difluoroazetidin-1-ium-1-ylidene)-6-(3,3-difluoroazetidin-1-yl)-10,10-dimethylanthracen-9-yl]-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H27F4N3O6/c1-32(2)25-12-19(39-14-33(35,36)15-39)4-7-22(25)29(23-8-5-20(13-26(23)32)40-16-34(37,38)17-40)24-11-18(3-6-21(24)30(44)45)31(46)47-41-27(42)9-10-28(41)43/h3-8,11-13H,9-10,14-17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFNMIANIZWSVQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC(=[N+]3CC(C3)(F)F)C=CC2=C(C4=C1C=C(C=C4)N5CC(C5)(F)F)C6=C(C=CC(=C6)C(=O)ON7C(=O)CCC7=O)C(=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H27F4N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901099029 | |

| Record name | Azetidinium, 1-[10-[2-carboxy-5-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]phenyl]-7-(3,3-difluoro-1-azetidinyl)-9,9-dimethyl-2(9H)-anthracenylidene]-3,3-difluoro-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901099029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

649.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1811539-88-4 | |

| Record name | Azetidinium, 1-[10-[2-carboxy-5-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]phenyl]-7-(3,3-difluoro-1-azetidinyl)-9,9-dimethyl-2(9H)-anthracenylidene]-3,3-difluoro-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1811539-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azetidinium, 1-[10-[2-carboxy-5-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]phenyl]-7-(3,3-difluoro-1-azetidinyl)-9,9-dimethyl-2(9H)-anthracenylidene]-3,3-difluoro-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901099029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Reactivity and Labeling Mechanisms of Janelia Fluor 585, Se

N-Hydroxysuccinimide (NHS) Ester Reactive Group Chemistry

The reactivity of Janelia Fluor 585, SE is conferred by its N-hydroxysuccinimide (NHS) ester group. biotium.comglenresearch.com NHS esters are widely used in bioconjugation due to their ability to efficiently and selectively react with primary aliphatic amines. glenresearch.comglenresearch.com This reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. glenresearch.com

The reaction is most efficient at a pH range of 8.3 to 8.5. fluidic.com While the NHS ester can also react with other nucleophiles like hydroxyl and sulfhydryl groups, the resulting ester and thioester bonds are less stable and can be displaced by amines. glenresearch.com Although generally selective for primary amines, studies have shown that under certain conditions, such as the formation of cross-links or loops, other amino acids like serine, threonine, and tyrosine can also exhibit reactivity, which is highly dependent on pH and neighboring amino acids. nih.gov The rate of hydrolysis of the NHS ester increases with pH, which can reduce labeling efficiency if the concentration of the target protein is low. thermofisher.com

Covalent Conjugation to Biomolecules for Visualization

The NHS ester of Janelia Fluor 585, SE enables its covalent attachment to various biomolecules, facilitating their visualization in a range of imaging applications, including confocal microscopy, super-resolution microscopy (such as dSTORM, SIM, and STED), and two-photon excitation fluorescence microscopy. medchemexpress.cominvivochem.com

Primary Amine Targeting in Proteins and Antibodies

A primary application of Janelia Fluor 585, SE is the labeling of proteins and antibodies. biotium.comglenresearch.com The NHS ester reacts with the primary amines present on the surface of these biomolecules, most commonly the ε-amino group of lysine (B10760008) residues and the α-amino group of the N-terminus. glenresearch.comnih.gov This results in the formation of a stable, covalent amide bond, effectively tagging the protein or antibody with the fluorescent dye. biotium.com

The degree of labeling (DOL), or the average number of dye molecules per protein, can be controlled and is an important parameter for optimizing the performance of the labeled conjugate. biotium.com Since lysine is a common amino acid, this method provides a straightforward approach for fluorescently labeling a wide variety of proteins. glenresearch.comfluidic.com

Integration with Self-Labeling Tag Systems

Janelia Fluor 585, SE is also compatible with self-labeling protein tag systems, which offer a more specific and controlled method for labeling proteins of interest within living cells. janelia.org The NHS ester can be converted into a substrate for these systems. tocris.com

The HaloTag® system utilizes a genetically engineered protein tag that forms a highly specific and irreversible covalent bond with a synthetic ligand. promega.comresearchgate.net Janelia Fluor 585 can be incorporated into a HaloTag® ligand, which then directs the dye to the HaloTag®-fused protein of interest. targetmol.cominvivochem.compromega.com This strategy allows for precise labeling of specific proteins in live cells with high signal-to-noise ratios. promega.com The resulting JF585-HaloTag ligand has been shown to be effective in various imaging applications, including live-cell imaging and single-molecule tracking. promega.comjanelia.org

Similarly, Janelia Fluor 585, SE can be used with the SNAP-tag® system. janelia.orgresearchgate.net The SNAP-tag® is another self-labeling protein tag that reacts specifically with benzylguanine (BG) derivatives. researchgate.net The Janelia Fluor 585 NHS ester can be used to synthesize a BG-based ligand, which then covalently labels the SNAP-tag® fusion protein. researchgate.netnih.gov This approach enables targeted labeling of proteins for cellular imaging. medchemexpress.comtargetmol.cominvivochem.com

HaloTag® Ligand-Mediated Labeling Strategies

Structural Engineering for Enhanced Performance Attributes

The Janelia Fluor® dyes, including JF 585, are the result of significant structural engineering to improve upon traditional rhodamine-based fluorophores. janelia.orgresearchgate.net A key innovation is the replacement of the N,N-dimethylamino groups with four-membered azetidine (B1206935) rings. researchgate.net This modification is central to the enhanced brightness and photostability of the Janelia Fluor® dyes. janelia.orgresearchgate.net

Specifically for JF 585, which is a carborhodamine derivative, this structural design results in a high extinction coefficient and quantum yield, making it significantly brighter than many conventional dyes. The engineering also allows for the fine-tuning of the dye's chemical properties, such as the equilibrium between its fluorescent zwitterionic form and its non-fluorescent lactone form. janelia.orgbiorxiv.org This tunability can lead to fluorogenic molecules that exhibit increased fluorescence upon binding to their target, which is advantageous for "no-wash" imaging protocols. janelia.org Furthermore, the small size of the azetidine substituents ensures compatibility with self-labeling tag systems like HaloTag® and SNAP-tag®. janelia.org

Azetidine Ring Incorporation for Photophysical Optimization

The development of the Janelia Fluor® (JF) series of dyes represents a significant advancement in fluorescent probe technology, largely due to the strategic incorporation of four-membered azetidine rings into traditional rhodamine scaffolds. researchgate.netnih.govjanelia.orgjanelia.org This structural modification has been shown to substantially enhance the photophysical properties of the resulting fluorophores, leading to notable increases in brightness and photostability. researchgate.netjanelia.orgjanelia.org The flagship Janelia Fluor 549 (JF₅₄₉), for instance, was an early demonstration of this principle, exhibiting a high quantum yield. nih.gov

This strategy of using azetidine rings was refined and extended to other rhodamine classes, including carborhodamines. nih.gov The synthesis of Janelia Fluor 585 (JF₅₈₅), a 3,3-difluoroazetidinyl carborhodamine, was a direct result of this targeted chemical tuning. nih.gov The incorporation of the difluoroazetidine groups was predicted to induce a hypsochromic (blue) shift in the dye's spectra and increase its quantum yield. nih.gov These predictions were confirmed upon synthesis, yielding a dye with an absorption maximum at 585 nm, an emission maximum at 609 nm, and a significantly high fluorescence quantum yield (Φ) of 0.78. nih.gov The increased ionization potential of the azetidine ring likely contributes to the improved photostability by suppressing the formation of a radical cation. researchgate.net

The enhanced brightness of azetidinyl-rhodamines is a key advantage. researchgate.net Replacing the N,N-dimethylamino groups of traditional rhodamines with azetidine rings was found to be more effective at increasing brightness than using five-membered pyrrolidine (B122466) rings. researchgate.net This improvement is attributed to the suppression of undesirable, non-radiative decay pathways, such as the formation of a twisted internal charge transfer (TICT) state, which allows the excited molecule to return to the ground state without emitting a photon. researchgate.netjanelia.org By minimizing these non-radiative processes, the azetidine-containing Janelia Fluor dyes, including JF₅₈₅, exhibit superior quantum yields and are thus exceptionally bright. researchgate.netnih.gov

| Compound | Scaffold Type | λabs (nm) | λem (nm) | Quantum Yield (Φ) | Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

|---|---|---|---|---|---|

| Janelia Fluor 585, SE | Difluoroazetidinyl Carborhodamine | 585 | 609 | 0.78 | 156,000 |

| Janelia Fluor 549 | Azetidinyl-Rhodamine | 549 | 571 | 0.88 | - |

| Janelia Fluor 608 | Carborhodamine | 608 | 631 | 0.67 | 99,000 |

Data sourced from multiple scientific findings. researchgate.netnih.govacs.org

Deuterium (B1214612) Substitution in JFX Analogues for Improved Characteristics

Building on the high-performance platform of the Janelia Fluor® dyes, a further enhancement was developed by strategically replacing hydrogen atoms with their heavier isotope, deuterium, on the N-alkyl groups of the fluorophores. janelia.orgnih.gov This modification gave rise to the JFX™ series of dyes, which exhibit improved brightness and photostability with minimal impact on other key characteristics like absorption and emission spectra. janelia.orgjanelia.org

The rationale behind this isotopic substitution lies in its effect on the photophysical stability of the dye. janelia.org Deuterated alkylamines have higher ionization potentials compared to their hydrogen-containing counterparts. janelia.org This increased potential is thought to decrease the efficiency of non-radiative relaxation pathways, specifically the twisted internal charge transfer (TICT) process, which quenches fluorescence. janelia.orgbiorxiv.org By suppressing this pathway, a higher proportion of excited molecules relax by emitting a photon, thus increasing the fluorescence quantum yield. janelia.org Furthermore, deuteration slows down undesirable photochemical reactions that lead to irreversible photobleaching, resulting in dyes that are more robust for long-term imaging experiments. nih.govbiorxiv.orgpromega.com

This deuteration strategy has been successfully applied to create JFX analogues of existing Janelia Fluor dyes. nih.gov For example, comparison of the HaloTag® conjugates of JF₅₄₉ and its deuterated analogue, JFX₅₄₉, showed a small but significant increase in quantum yield for the JFX version (0.89 for JFX₅₄₉ vs. 0.87 for JF₅₄₉). nih.gov In live-cell single-particle tracking experiments, JFX dyes have demonstrated substantially increased brightness and photostability compared to their non-deuterated precursors. janelia.org However, it has been observed that the improvements offered by azetidine substitution and deuteration are not always additive. biorxiv.org This suggests that both modifications act to suppress the same non-radiative decay pathways, meaning that once a high quantum yield is achieved through the use of azetidine rings, further significant gains from deuteration may be limited. researchgate.netbiorxiv.org Nevertheless, the JFX platform represents a general and powerful method for enhancing the performance of small-molecule fluorophores for demanding imaging applications. nih.govjanelia.org

| Compound | Key Structural Feature | Quantum Yield (Φ) (Conjugate) | Advantage of Deuteration |

|---|---|---|---|

| JF₅₄₉-HaloTag Ligand | Azetidine Rings | 0.87 | - |

| JFX₅₄₉-HaloTag Ligand | Deuterated Azetidine Rings | 0.89 | Increased Quantum Yield |

| JFX₆₅₀-HaloTag Ligand | Deuterated Pyrrolidine Rings | - | Superior performance in ensemble imaging |

Data sourced from studies on deuterated rhodamines and their protein conjugates. nih.gov

Applications of Janelia Fluor 585, Se in Advanced Fluorescence Microscopy

Live-Cell and Fixed-Cell Imaging Capabilities

Janelia Fluor 585, SE is highly effective for both live-cell and fixed-cell imaging. Its cell-permeable design allows for the labeling of intracellular targets in living specimens, a crucial capability for studying dynamic cellular processes. news-medical.net The dye's succinimidyl ester reactive group readily conjugates to primary amines on proteins and antibodies, enabling specific and covalent labeling of targets of interest. This stable linkage is crucial for long-term imaging and for procedures that involve fixation. tocris.comhellobio.com

A key feature of Janelia Fluor 585 is its high signal-to-noise ratio, which is beneficial for generating clear and precise images with low non-specific background staining. tocris.com This is partly attributed to its high extinction coefficient and quantum yield, which make it significantly brighter than many traditional rhodamine derivatives. Researchers have successfully utilized Janelia Fluor 585, SE in conjunction with self-labeling tag systems like HaloTag and SNAP-tag. janelia.org For instance, in live U2OS cells expressing HaloTag fusion proteins, Janelia Fluor 585, SE has been used to clearly visualize the localization of tagged proteins within the nucleus under physiological conditions. This demonstrates its efficacy in real-time cellular applications.

Super-Resolution Microscopy (SRM) Techniques

The exceptional photophysical properties of Janelia Fluor 585, SE make it an ideal candidate for various super-resolution microscopy (SRM) techniques, which overcome the diffraction limit of light to provide nanoscale resolution. news-medical.nethellobio.com

Direct Stochastic Optical Reconstruction Microscopy (dSTORM)

Janelia Fluor 585, SE is particularly well-suited for dSTORM, a single-molecule localization microscopy technique. janelia.orgtocris.com Its notable photostability allows for the prolonged imaging required to acquire the thousands of individual fluorescence events needed to reconstruct a super-resolved image. The dye's ability to be photoswitched between a fluorescent "on" state and a dark "off" state is fundamental to dSTORM. This has been demonstrated in studies focusing on protein dynamics and interactions, where Janelia Fluor 585, SE enabled high-resolution tracking of protein movements over extended periods with minimal photobleaching. It is effective for dSTORM imaging in both live and fixed cells. tocris.com

Structured Illumination Microscopy (SIM)

Janelia Fluor 585, SE is also readily applicable to Structured Illumination Microscopy (SIM), another super-resolution technique that can be used in both live and fixed cells. medchemexpress.com SIM utilizes patterned illumination to extract higher-resolution information from a sample. The brightness of Janelia Fluor 585, SE is a significant advantage in SIM, as it helps to achieve the high signal levels necessary for successful image reconstruction. Its compatibility with SIM has been noted in several sources, highlighting its versatility in super-resolution imaging. medchemexpress.com

Stimulated Emission Depletion (STED) Microscopy

Stimulated Emission Depletion (STED) microscopy is another super-resolution modality where Janelia Fluor 585, SE has found application. medchemexpress.com STED microscopy achieves sub-diffraction resolution by using a second laser to de-excite fluorophores at the periphery of the excitation focus. The photostability and brightness of Janelia Fluor 585, SE are advantageous for withstanding the high laser intensities used in STED. Research has shown its utility in multi-color live-cell STED imaging, for example, in visualizing mitochondria (labeled with JF 585-HaloTag) alongside other cellular structures like the endoplasmic reticulum and microtubules. acs.org

Single-Molecule Localization Microscopy (SMLM) Strategies

Beyond dSTORM, Janelia Fluor 585, SE is a valuable tool for various single-molecule localization microscopy (SMLM) strategies. medchemexpress.com SMLM techniques rely on the precise localization of individual fluorescent molecules. The brightness of single Janelia Fluor 585, SE molecules allows for their detection and accurate localization, which is the foundation of these methods. While the succinimidyl ester form is directly applicable, it can also be converted to photoactivatable derivatives, further expanding its use in specialized SMLM experiments. medchemexpress.com

Conventional and Specialized Imaging Modalities

In addition to its prominent role in super-resolution microscopy, Janelia Fluor 585, SE is also highly effective in conventional and other specialized imaging modalities. Its robust performance in confocal microscopy is well-documented, where its brightness and photostability contribute to high-quality images of labeled structures within cells. tocris.com For instance, it has been used in confocal imaging of HaloTag-histone H2B fusion proteins in COS7 cells. nih.gov

Furthermore, Janelia Fluor 585, SE is suitable for two-photon excitation fluorescence microscopy, a technique that allows for deeper tissue imaging with reduced phototoxicity. janelia.orgtocris.comnih.gov Its application extends to light-sheet microscopy as well, a technique known for its rapid and gentle imaging of large samples. tocris.com The dye's favorable properties, including its cell permeability and low non-specific background, make it a versatile and reliable choice across a broad spectrum of fluorescence imaging experiments. tocris.com

Table of Photophysical Properties of Janelia Fluor 585, SE

| Property | Value | Source(s) |

|---|---|---|

| Excitation Maximum (λex) | 585 nm | janelia.org |

| Emission Maximum (λem) | 609 nm | janelia.org |

| Molar Extinction Coefficient (ε) | 156,000 M⁻¹cm⁻¹ | janelia.org |

| Quantum Yield (Φ) | 0.78 | janelia.org |

| Reactive Group | Succinimidyl Ester (SE) / NHS Ester | janelia.org |

Table of Mentioned Compounds

| Compound Name | |

|---|---|

| Janelia Fluor 585, SE | |

| Janelia Fluor 526 | |

| Janelia Fluor 646 | |

| Alexa Fluor 568 | |

| Atto Rho12 | |

| Cy3 | |

| HaloTag | |

| SNAP-tag | |

| carborhodamine | |

| Hoechst | |

| pepstatin A | |

| Taxol | |

| Sec61β |

Confocal Laser Scanning Microscopy

Janelia Fluor 585, SE is extensively utilized in confocal laser scanning microscopy for high-resolution imaging of live and fixed cells. bio-techne.comfishersci.co.uk Its exceptional brightness is a result of a high extinction coefficient and quantum yield, which enhances the signal-to-noise ratio and allows for clear visualization of target structures. bio-techne.com The dye's emission maximum at 609 nm is well-matched with common laser lines, such as the 561 nm laser, used in confocal setups. bio-techne.com

A key advantage of JF 585, SE in confocal microscopy is its high photostability, which minimizes photobleaching during the prolonged laser illumination required for generating detailed three-dimensional images. janelia.org This stability is crucial for long-term live-cell imaging experiments, enabling researchers to track cellular processes over extended periods without significant signal loss. promega.com Furthermore, the dye exhibits low non-specific background staining, which is critical for achieving high-contrast images where the labeled structures are clearly distinguished from their surroundings. bio-techne.comfishersci.co.uk

Research applications have demonstrated its effectiveness in live-cell imaging when conjugated to self-labeling tag systems like the HaloTag® and SNAP-tag®. bio-techne.comfishersci.co.uk For instance, when used as a HaloTag ligand, JF 585 has been successfully employed to label and visualize fusion proteins within specific cellular compartments, such as the nucleus, in living cells. Its cell-permeable design allows it to efficiently label intracellular targets in live specimens. bio-techne.comfishersci.co.uk

Table 1: Photophysical Properties of Janelia Fluor 585, SE

| Property | Value | Source(s) |

|---|---|---|

| Excitation Maximum (λabs) | 585 nm | bio-techne.comfishersci.co.uk |

| Emission Maximum (λem) | 609 nm | bio-techne.comfishersci.co.uk |

| Molar Extinction Coefficient (ε) | 156,000 M⁻¹cm⁻¹ | bio-techne.comfishersci.co.uk |

| Quantum Yield (Φ) | 0.78 | bio-techne.comfishersci.co.uk |

| Reactive Group | NHS ester | bio-techne.comfishersci.co.uk |

| Reactivity | Primary amines | bio-techne.com |

Two-Photon Excitation Fluorescence Microscopy

The properties that make Janelia Fluor 585, SE advantageous for confocal microscopy also translate to its effective use in two-photon excitation fluorescence microscopy (2PEF or TPEF). bio-techne.comtocris.com This technique utilizes the near-simultaneous absorption of two lower-energy photons to excite the fluorophore, offering deeper tissue penetration, reduced phototoxicity, and intrinsic optical sectioning.

The high brightness and photostability of JF 585, SE are particularly beneficial for the demanding conditions of two-photon imaging. bio-techne.com Its application in 2PEF microscopy allows for high-resolution imaging deep within scattering biological samples, which is often challenging with conventional confocal microscopy. The dye's utility in live-cell imaging is extended to thicker specimens and even whole animals, where two-photon microscopy is the method of choice. nih.govresearchhub.com The development of the Janelia Fluor family of dyes was driven by the need for bright and photostable probes for a range of applications, including advanced in vivo imaging where two-photon microscopy is a key technology. janelia.orgnih.gov

Light Sheet Microscopy

Light sheet fluorescence microscopy (LSFM) illuminates the sample from the side with a thin plane of light, minimizing phototoxicity and photobleaching, which makes it ideal for long-term imaging of sensitive biological specimens like developing embryos. The Janelia Fluor family of dyes, including JF 585, possesses characteristics that are highly suitable for this technique. rndsystems.comtocris.com

Specifically, the haloalkane derivative of Janelia Fluor 585 is noted as being suitable for light sheet microscopy. rndsystems.comtocris.com The inherent properties of the Janelia Fluor dyes, such as high brightness, photostability, and low background, are critical for the rapid and gentle imaging performed in LSFM. janelia.org Research utilizing other members of the Janelia Fluor family, such as JF 635, in SiMView light-sheet microscopy to image the nervous system of Drosophila larvae highlights the utility of these probes for imaging large, complex tissues. nih.govresearchhub.com The small, cell-permeable nature of Janelia Fluor ligands and their ability to become highly fluorescent upon binding to tags like the HaloTag protein make them excellent candidates for labeling structures within whole organisms for light-sheet imaging. nih.govresearchhub.com

Performance Characteristics of Janelia Fluor 585, Se in Research Applications

Critical Photophysical Properties for High-Performance Imaging

The efficacy of a fluorescent probe in advanced imaging applications is fundamentally determined by its photophysical properties. Janelia Fluor 585, SE exhibits a suite of characteristics that make it a powerful tool for cellular imaging. These properties include enhanced brightness, superior photostability, fluorogenicity, and cell permeability, which collectively contribute to high-quality, high-resolution imaging data.

The core of Janelia Fluor 585, SE's structure is a carborhodamine scaffold modified with azetidine (B1206935) rings. This structural design is a key innovation of the Janelia Fluor dyes, aimed at optimizing their performance in biological imaging. janelia.org The succinimidyl ester (SE) functional group allows for the covalent labeling of primary amines on proteins and other biomolecules. glpbio.combio-techne.com

| Property | Value | Reference |

|---|---|---|

| Excitation Maximum (λabs) | 585 nm | glpbio.combio-techne.com |

| Emission Maximum (λem) | 609 nm | glpbio.combio-techne.com |

| Quantum Yield (Φ) | 0.78 | glpbio.combio-techne.com |

| Molar Extinction Coefficient (ε) | 156,000 M⁻¹cm⁻¹ | glpbio.combio-techne.com |

| Lactone-Zwitterion Equilibrium Constant (KL-Z) | < 0.0001 | bio-techne.comrndsystems.comtocris.com |

Enhanced Brightness and Signal-to-Noise Ratio for Imaging

The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. Janelia Fluor 585, SE possesses a high molar extinction coefficient of 156,000 M⁻¹cm⁻¹ and a quantum yield of 0.78, making it an exceptionally bright dye. glpbio.combio-techne.com This inherent brightness is a significant advantage in imaging experiments, as it leads to a stronger fluorescent signal from labeled molecules.

A strong signal is crucial for achieving a high signal-to-noise ratio (SNR), which is a critical determinant of image quality. hubspotusercontent-na1.net A high SNR allows for the clear visualization of target structures against background fluorescence, enabling the detection of low-abundance proteins and the resolution of fine subcellular details. The brightness of Janelia Fluor 585, SE directly contributes to an improved SNR, facilitating high-contrast imaging in various microscopy techniques. hubspotusercontent-na1.net

Superior Photostability and Mitigation of Photobleaching

Photobleaching, the irreversible loss of fluorescence due to photochemical destruction of the fluorophore, is a major limitation in fluorescence microscopy, particularly in long-term imaging experiments and super-resolution techniques. Janelia Fluor 585, SE was engineered for enhanced photostability, exhibiting low photobleaching under laser illumination. promega.com This characteristic is attributed to the incorporation of azetidine rings into the rhodamine scaffold, a modification that significantly improves the dye's robustness. promega.com

The superior photostability of Janelia Fluor 585, SE allows for prolonged imaging sessions without significant signal loss, which is essential for time-lapse imaging of dynamic cellular processes and for super-resolution microscopy techniques like dSTORM (direct stochastic optical reconstruction microscopy) and STED (stimulated emission depletion) microscopy. promega.comrackcdn.com

Fluorogenicity for High-Contrast Imaging

Janelia Fluor 585, SE exhibits fluorogenicity, meaning its fluorescence is significantly enhanced upon binding to its target. glpbio.commedchemexpress.com This property is governed by the equilibrium between a non-fluorescent, colorless lactone form and a fluorescent, colored zwitterionic form. bio-techne.comresearchgate.net In aqueous environments, the unbound dye predominantly exists in the lactone state. Upon covalent attachment to a protein, the equilibrium shifts towards the zwitterionic form, leading to a dramatic increase in fluorescence. researchgate.net

This "turn-on" mechanism is highly advantageous for live-cell imaging as it minimizes background fluorescence from unbound dye molecules. glpbio.comrndsystems.comtocris.com The result is a high-contrast image with a significantly improved signal-to-noise ratio, as the signal primarily originates from the labeled target structures. hubspotusercontent-na1.net The low lactone-zwitterion equilibrium constant (KL-Z < 0.0001) of Janelia Fluor 585, SE is indicative of its strong fluorogenic nature. bio-techne.comrndsystems.comtocris.com

Cell Permeability for Intracellular Molecular Probing

A key feature of Janelia Fluor 585, SE is its cell permeability, which allows it to readily cross cell membranes and label intracellular targets in living cells. glpbio.combio-techne.comrndsystems.comtocris.com This characteristic is crucial for live-cell imaging applications, as it obviates the need for cell fixation or permeabilization techniques that can disrupt cellular structures and processes. The ability to label and visualize proteins within their native cellular environment is essential for studying dynamic biological events in real-time. Janelia Fluor 585, SE's design facilitates its use in a variety of live-cell imaging modalities, including confocal microscopy and super-resolution microscopy. bio-techne.comrndsystems.comtocris.com

Comparative Analysis with Other Fluorescent Probes in Research Contexts

The performance of Janelia Fluor 585, SE can be further appreciated through a comparative analysis with other commonly used fluorescent dyes. Such comparisons highlight the specific advantages that have led to its adoption in demanding imaging applications.

Performance Comparisons with Traditional Rhodamine Derivatives

Janelia Fluor 585, SE is structurally derived from rhodamine, a class of well-established and widely used fluorophores. However, modifications to the core rhodamine structure give Janelia Fluor 585, SE superior performance characteristics compared to traditional rhodamine derivatives like tetramethylrhodamine (B1193902) (TMR) and its analogs.

| Fluorophore | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Brightness | Photostability | Reference |

|---|---|---|---|---|---|

| Janelia Fluor 585, SE | 156,000 | 0.78 | Significantly higher | More photostable | |

| Alexa Fluor 568 | ~91,300 | ~0.69 | - | - | |

| Cy3 | ~150,000 | ~0.15 | - | Less stable | janelia.org |

Janelia Fluor 585, SE is reported to be 50–100% brighter than traditional rhodamine derivatives. This enhanced brightness is a direct result of its higher molar extinction coefficient and quantum yield. Furthermore, the structural modifications that confer brightness also contribute to its increased photostability compared to dyes like Cy3. janelia.org This combination of high brightness and photostability makes Janelia Fluor 585, SE a more robust probe for challenging imaging experiments, particularly those requiring high laser power or long acquisition times. janelia.org

Contrasting Efficacy with Alexa Fluor, Atto, and Cy Dyes

Janelia Fluor® 585 (JF 585) has been developed as a bright, cell-permeable, and highly photostable orange fluorescent dye, positioning it as a competitive alternative to several established fluorophores in the same spectral region. tocris.comrackcdn.com Its performance characteristics, particularly its quantum yield and extinction coefficient, contribute to its superior brightness in many imaging applications. rndsystems.combio-techne.com When compared with popular dye families such as Alexa Fluor, Atto, and Cyanine (Cy) dyes, JF 585 exhibits a distinct profile.

Janelia Fluor® 585 is presented as an alternative to Alexa Fluor® 568, Atto Rho12, Atto Rho101, and CF594. tocris.comrndsystems.comhubspotusercontent-na1.net The key differentiators for the Janelia Fluor® series, including JF 585, are their exceptional brightness and photostability, which outperform many traditional fluorophores. rackcdn.comjanelia.orgjanelia.org For instance, while specific comparative data varies by application, the Janelia Fluor® dyes were engineered to overcome limitations of existing dyes, offering improved performance in demanding applications like super-resolution microscopy. janelia.org The enhanced photostability of Janelia Fluor® dyes, a result of replacing hydrogen atoms with deuterium (B1214612) in their JFX versions, allows for longer imaging periods without significant signal loss. janelia.org

| Characteristic | Janelia Fluor® 585 | Alexa Fluor® 568 | Atto Rho12 | Cyanine 3 (Cy3) |

|---|---|---|---|---|

| Excitation Max (λabs, nm) | 585 rndsystems.com | 578 | 588 | 550 tocris.com |

| Emission Max (λem, nm) | 609 rndsystems.com | 603 | 608 | 570 |

| Quantum Yield (Φ) | 0.78 rndsystems.combio-techne.com | ~0.69 | Not specified | ~0.15 |

| Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | 156,000 rndsystems.combio-techne.com | 91,300 | Not specified | 150,000 |

| Key Advantages | High brightness and photostability, cell-permeable. rackcdn.com | Well-established, good brightness. | Good photostability. | Widely used. |

| Alternative For | - | Janelia Fluor® 585 tocris.comhubspotusercontent-na1.net | Janelia Fluor® 585 tocris.comhubspotusercontent-na1.net | Janelia Fluor® 549 hubspotusercontent-na1.net |

Comparative Performance in Self-Labeling Tag Systems

Janelia Fluor 585, SE is highly compatible with self-labeling protein tag systems, such as the HaloTag® and SNAP-tag® systems. janelia.orgjanelia.org The succinimidyl ester (SE) reactive group on the dye allows for its conversion into suitable substrates for these tags. rndsystems.combio-techne.comfishersci.atfishersci.atlabome.com These systems utilize a protein tag that forms a specific and covalent bond with a synthetic ligand, which has been conjugated to a fluorophore like JF 585. promega.com This enables precise, targeted labeling of proteins of interest in living cells. janelia.org

The Janelia Fluor® HaloTag® Ligands are engineered for characterizing HaloTag® fusion proteins in live cells and demonstrate unique fluorogenic properties, which enhance brightness and reduce background signal. promega.com The Janelia Fluor® 585, Haloalkane ligand, designed for self-labeling tags, shows a high degree of fluorogenicity. rndsystems.com This means its fluorescence significantly increases upon binding to its target protein tag, minimizing the signal from unbound dye and often eliminating the need for wash steps. In vitro, the JF 585 Haloalkane ligand exhibits a remarkable turn-on ratio, with fluorescence increasing by a factor of 99 upon binding. rndsystems.com

The combination of JF 585's intrinsic brightness and photostability with the specificity and fluorogenicity of self-labeling tag systems makes it a powerful tool for advanced imaging techniques. promega.commedchemexpress.comtargetmol.cominvivochem.com It is well-suited for single-molecule tracking and super-resolution microscopy methods like dSTORM in both live and fixed cells. rndsystems.com The stability of the covalent bond formed by systems like HaloTag® ensures the dye remains attached even under stringent conditions, making it suitable for long-term live-cell imaging studies. promega.com

| Parameter | Janelia Fluor® 585 Ligand Performance | Reference |

|---|---|---|

| Compatible Tag Systems | HaloTag®, SNAP-tag® | janelia.orgjanelia.org |

| Reactive Group Chemistry | NHS ester can be converted to a substrate for self-labeling tags. | rndsystems.combio-techne.com |

| Key Feature | High degree of fluorogenicity and chromogenicity. | rndsystems.commedchemexpress.cominvivochem.com |

| In Vitro Turn-on Ratio (F/F0) for Haloalkane Ligand | 99 | rndsystems.com |

| Primary Applications | Live-cell imaging, super-resolution microscopy (dSTORM), single-molecule tracking. | rndsystems.comjanelia.org |

Methodological Considerations and Protocols for Janelia Fluor 585, Se Utilization

Optimization Strategies for Molecular Labeling

Achieving high-quality imaging results with Janelia Fluor 585, SE hinges on the optimization of labeling conditions to ensure specific and robust signal with minimal background.

Pulse-Chase Labeling for Sparse Target Density in Live Cells

For single-molecule tracking and super-resolution microscopy techniques that benefit from sparse labeling of target molecules, a pulse-chase strategy is highly effective. This approach allows for the temporal control of labeling, enabling the visualization of distinct populations of a protein of interest. promega.com

A typical pulse-chase protocol involves a short incubation (the "pulse") with a low concentration of Janelia Fluor 585, SE, followed by a wash step and a subsequent incubation period (the "chase") in dye-free media. This allows for the tracking of the initially labeled molecules over time. For sparse labeling, a pulse with 10–50 nM of the dye for approximately 5 minutes, followed by extensive washing, is a recommended starting point. This method is particularly advantageous when used in conjunction with self-labeling tags like HaloTag®, as it facilitates the monitoring of protein dynamics, including trafficking and turnover, in real-time. promega.com

Achieving Labeling Specificity and Minimizing Background Fluorescence

Minimizing non-specific binding and background fluorescence is critical for obtaining high-contrast images. Janelia Fluor 585, SE is known for its low non-specific background staining. fishersci.at However, several factors can be optimized to further enhance specificity.

Key Optimization Parameters:

Dye Concentration: The concentration of the dye should be carefully titrated. Starting with a range of 0.1–1 µM is advisable to find the optimal balance between signal strength and background.

Incubation Time: Incubation times can be varied, typically between 15 and 60 minutes, to achieve sufficient labeling without excessive background accumulation.

Washing Steps: Thorough washing after labeling is crucial to remove unbound dye.

Blocking Agents: For antibody-based labeling, the use of blocking agents such as bovine serum albumin (BSA) in the labeling buffer can help to reduce non-specific binding. It is important to ensure that any protein to be labeled is free of stabilizing proteins like BSA beforehand, as these will compete for the dye. hellobio.com

Molar Ratio: When labeling proteins or antibodies, adjusting the molar ratio of dye to protein is essential. Over-labeling can impair the function of the target molecule. hellobio.com

The inherent fluorogenic properties of some Janelia Fluor dyes, where fluorescence significantly increases upon binding to the target, also contribute to a high signal-to-noise ratio. promega.comnih.gov For instance, the HaloTag ligand of Janelia Fluor 585 exhibits a substantial increase in absorbance upon reaction with the HaloTag protein, leading to low background from the unbound ligand. nih.gov

Recommended Solvent Systems for Spectroscopic Characterization

The photophysical properties of Janelia Fluor 585, SE, including its absorption and emission spectra, can be influenced by the solvent environment. For accurate and consistent spectroscopic characterization, specific solvent systems are recommended.

Anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of Janelia Fluor 585, SE, with solubility up to 100 mM. rndsystems.comimmunomart.com These stock solutions should be stored at -20°C and, to prevent degradation from repeated freeze-thaw cycles, should be aliquoted for single use. glpbio.com For working solutions, the DMSO stock should be diluted in aqueous buffers compatible with the intended application, such as phosphate-buffered saline (PBS) or HEPES-buffered media. It is critical to avoid buffers containing primary amines, such as Tris, as they can react with the NHS ester group of the dye.

For measuring the absorbance spectrum of the dye, a solution of trifluoroethanol (TFE) containing 0.1% trifluoroacetic acid (TFA) is recommended. fishersci.atglpbio.combio-techne.com Ethanol with 0.1% TFA can also be used. fishersci.atglpbio.com In these solvents, Janelia Fluor 585, SE exhibits a maximum absorption at approximately 585 nm and a maximum emission at around 609 nm. fishersci.atbio-techne.com

Table 1: Spectroscopic Properties of Janelia Fluor 585, SE in Recommended Solvents

| Property | Value | Solvent System |

| Excitation Maximum (λex) | 585 nm | Ethanol or TFE with 0.1% TFA |

| Emission Maximum (λem) | 609 nm | Ethanol or TFE with 0.1% TFA |

| Molar Extinction Coefficient (ε) | 156,000 M⁻¹cm⁻¹ | Ethanol or TFE with 0.1% TFA |

| Quantum Yield (Φ) | 0.78 | Ethanol or TFE with 0.1% TFA |

This table provides the key spectroscopic properties of Janelia Fluor 585, SE as measured in the recommended solvent systems. fishersci.atglpbio.combio-techne.com

Compatibility with Cellular Fixation Protocols

A significant advantage of Janelia Fluor 585, SE is its compatibility with standard cellular fixation protocols, allowing for the preservation of labeled structures for subsequent imaging. The dye is stable to fixation, meaning its fluorescent properties are retained after the fixation process. rndsystems.com

Janelia Fluor 585, SE is suitable for use in both live and fixed cells for techniques like dSTORM. glpbio.combio-techne.com A common fixation protocol involves the use of 4% (w/v) paraformaldehyde (PFA) in a phosphate (B84403) buffer. nih.gov After labeling live cells, they can be washed and then fixed with the PFA solution, typically for around 30 minutes, followed by further washing steps before imaging. nih.gov This compatibility allows for flexible experimental designs where live-cell dynamics can be observed and then the cellular context can be preserved for high-resolution imaging at a later time.

Research Applications of Janelia Fluor 585, Se in Diverse Biological Systems

Dynamic Tracking and Imaging of Biomolecules in Live-Cell Environments

The characteristics of Janelia Fluor 585, SE make it an exemplary probe for observing the intricate and dynamic processes within living cells. Its cell permeability allows for straightforward labeling of intracellular targets, and its high quantum yield and extinction coefficient contribute to its exceptional brightness, enabling clear visualization of labeled molecules. fishersci.atfluorofinder.com Furthermore, its compatibility with self-labeling tag systems, such as HaloTag® and SNAP-tag®, provides a versatile platform for specific and targeted labeling of proteins of interest. fishersci.attocris.com These features are crucial for advanced imaging techniques, including confocal microscopy, two-photon excitation microscopy, and various super-resolution methods like dSTORM (direct stochastic optical reconstruction microscopy), SIM (structured illumination microscopy), and STED (stimulated emission depletion). tocris.commedchemexpress.com

Protein Localization, Trafficking, and Movement Studies

Janelia Fluor 585, SE has been instrumental in elucidating the spatial and temporal dynamics of proteins within live cells. Researchers have successfully utilized this dye to track the localization and movement of proteins with high precision. For instance, in studies involving U2OS cells, Janelia Fluor 585 conjugated to HaloTag fusion proteins has enabled the clear visualization and confirmation of protein localization within the nucleus.

The high photostability of this dye is particularly advantageous for long-term imaging experiments, allowing for the tracking of protein movement and interactions over extended periods without significant signal loss due to photobleaching. This capability is critical for studying processes such as protein trafficking. A key technique enabled by Janelia Fluor dyes is pulse-chase labeling, where a population of proteins can be labeled at a specific time, and their subsequent transport and fate within the cell can be monitored in real-time. This method has been applied to investigate the trafficking of neuronal proteins, such as voltage-gated ion channels, providing insights into their transport vesicles and pathways. tocris.com This allows for the differentiation between various protein populations, for example, distinguishing between proteins located in the cytoplasm versus those at the cell surface. tocris.com

Analysis of Protein Turnover and Cellular Dynamics

A groundbreaking application of Janelia Fluor dyes, including variants spectrally similar to JF 585, is in the analysis of protein turnover. A recently developed method known as DELTA (Dye Estimation of the Lifetime of proTeins in the brAin) employs these dyes to measure the turnover of synaptic proteins with remarkable detail. fpbase.org This technique facilitates the mapping of changes in protein stability across the entire brain, even down to the level of a single synapse. fpbase.org

The DELTA method utilizes pulse-chase experiments where spectrally distinct Janelia Fluor dyes are administered at different time points to label a specific protein tagged with a self-labeling protein like HaloTag. fpbase.org By quantifying the fluorescence from each dye, researchers can precisely calculate the lifetime of the protein population in vivo. fpbase.org This approach has been pivotal in studies of neurobiology, for example, in quantifying the turnover of the glutamate (B1630785) receptor subunit GluA2 during learning processes and in determining the stability of the synaptic scaffold protein PSD95.

Advanced Imaging Applications in Tissue and In Vivo Systems

The utility of Janelia Fluor 585, SE and its derivatives extends beyond single-cell cultures to more complex biological contexts such as tissues and whole organisms. Its cell-permeable nature and the fluorogenic properties of some of its variants—meaning they become more fluorescent upon binding to their target—make it highly suitable for these challenging environments by reducing background signal.

Janelia Fluor dyes have been successfully used for pulse-chase labeling of synaptic proteins in the brains of knock-in mice, demonstrating their bioavailability and effectiveness in vivo. fpbase.org The DELTA method, for instance, has been applied to measure protein dynamics throughout the brain and in other tissues, showcasing the dye's capability for deep tissue and in vivo imaging. fpbase.org The brightness and far-red shifted emission of some Janelia Fluor dyes are particularly beneficial for imaging deep within tissues where light scattering and autofluorescence can be significant obstacles. janelia.org Research has also demonstrated the application of these dyes in imaging living brain tissue of Drosophila larvae.

Exploitation in Single-Molecule Biophysics Research

In the field of single-molecule biophysics, the exceptional brightness and photostability of Janelia Fluor dyes are paramount. janelia.org These properties allow for the detection and tracking of individual molecules, providing insights into molecular mechanisms that are often obscured in ensemble measurements. Janelia Fluor 585, SE is well-suited for a range of super-resolution microscopy techniques that achieve nanoscale resolution, including dSTORM, PALM (photoactivated localization microscopy), SIM, and STED. fluorofinder.commedchemexpress.com

Methodologies for Single-Molecule Tracking

For single-molecule tracking studies, Janelia Fluor 585, SE is often used in conjunction with protein labeling systems like HaloTag® and SNAP-tag®. fishersci.at This combination allows for the specific and covalent attachment of the dye to a protein of interest, enabling its movements to be followed with high precision. A key advantage of this system is the ability to control the labeling density by simply adjusting the concentration of the dye. For single-molecule experiments, a sparse labeling strategy is often desired to ensure that individual fluorescent spots correspond to single molecules, and this can be achieved through techniques like pulse-chase labeling.

Furthermore, Janelia Fluor 585 can be chemically modified to create photoactivatable derivatives. medchemexpress.com These derivatives remain in a dark, non-fluorescent state until they are activated by a specific wavelength of light. This photo-controllability is the basis for single-molecule localization microscopy (SMLM) techniques like PALM, where a small, random subset of molecules is activated, imaged, and then bleached, a process that is repeated until the positions of all molecules have been determined with high precision.

Applications in Förster Resonance Energy Transfer (FRET) Studies

Förster Resonance Energy Transfer (FRET) is a powerful technique for measuring nanoscale distances and detecting molecular interactions. The efficiency of FRET is highly dependent on the spectral overlap between the emission spectrum of a donor fluorophore and the excitation spectrum of an acceptor fluorophore. The well-defined spectral properties of Janelia Fluor 585, SE, with its excitation maximum at 585 nm and emission maximum at 609 nm, make it a suitable candidate for FRET studies. fluorofinder.com

While specific FRET studies extensively detailing the use of Janelia Fluor 585, SE are not broadly documented in the initial search, its inclusion in FRET analysis tools, such as the FPbase FRET Calculator, indicates its utility as a FRET partner. Given its spectral characteristics, Janelia Fluor 585, SE can function as an acceptor for donor fluorophores that emit in the green to yellow range of the spectrum, such as Janelia Fluor 549 or green fluorescent proteins. Conversely, it could act as a donor to fluorophores that are excited at wavelengths longer than its emission, such as Janelia Fluor 646 or other far-red dyes. The high quantum yield of Janelia Fluor 585, SE is also a beneficial characteristic for a FRET donor, as it contributes to a higher FRET efficiency. fluorofinder.com The development of biosensors based on FRET using fluorescent proteins has paved the way for similar applications using bright and photostable organic dyes like the Janelia Fluors to study protein conformations and interactions in living cells. nih.gov

Innovative Derivatives for Specialized Biological Manipulations

The core scaffold of Janelia Fluor (JF) dyes, known for producing exceptionally bright and photostable fluorescent labels, has been systematically modified to create innovative derivatives for specialized biological applications beyond conventional imaging. janelia.orgnih.gov Through rational chemical design, the rhodamine-based structure of these dyes has been transformed into potent photosensitizers, enabling the precise manipulation of biological systems with light. nih.govnih.gov These derivatives are engineered to generate reactive oxygen species (ROS) upon illumination, a property that can be harnessed for tasks such as the targeted destruction of specific cells or the generation of contrast for high-resolution electron microscopy. nih.govnih.govresearchgate.net

Photosensitizer Variants for Targeted Cellular Ablation

By modifying the Janelia Fluor rhodamine scaffold, researchers have developed potent photosensitizer variants capable of targeted cellular ablation. nih.gov This process, often called chromophore-assisted light inactivation (CALI), uses a photosensitizer to generate cytotoxic ROS when excited by a specific wavelength of light, leading to the destruction of the target cell or protein. nih.govnih.govresearchgate.net

Two notable photosensitizers derived from this effort are Janelia Fluor 567 (JF567) and Janelia Fluor 570 (JF570) . nih.gov The design of these dyes involved chemical modifications to the xanthene core of the rhodamine structure to enhance intersystem crossing and promote the generation of singlet oxygen. nih.gov

JF567 was created by incorporating iodo substituents, a common strategy in other xanthene dyes like Eosin to induce a bathochromic (red) shift in its spectral properties. nih.gov

JF570 was synthesized by replacing the bridging oxygen atom in the dye's core with a sulfur atom, which also resulted in a red-shifted spectrum. nih.gov

These derivatives can be conjugated to ligands for self-labeling protein tags, such as the HaloTag system. nih.govnih.gov This allows researchers to target the photosensitizer with high specificity to proteins of interest or subcellular compartments within living cells and organisms. nih.govnih.gov Upon illumination with light (e.g., 555 nm-centered light), the targeted JF dye generates ROS, inducing localized damage that leads to cell death. nih.gov This method has been successfully used for the in vivo ablation of specific neurons. nih.gov

Research comparing the ablative efficacy of HaloTag ligands of JF567 and JF570 against the established photosensitizer Eosin demonstrated their effectiveness in cultured U2OS cells. nih.gov The experiments showed that the ablation was light-mediated, with negligible "dark" toxicity, and dependent on the specific targeting of the photosensitizer to HaloTag fusion proteins. nih.gov One study noted the use of both JF570 and JF585, targeted via the HaloTag system, to achieve in vivo ablation of forebrain neurons. nih.gov

| Photosensitizer-HaloTag Ligand | Ablation Efficacy (%) | Control (DMSO only) Ablation (%) |

|---|---|---|

| JF567-HTL | 65% | ~2% |

| JF570-HTL | 48% | |

| Eosin-HTL | 35% |

Generation of Electron Microscopy Contrast

The same photosensitizing properties of Janelia Fluor derivatives that enable cellular ablation are also exploited to generate contrast for electron microscopy (EM). nih.govnih.gov This is a key component of some correlative light and electron microscopy (CLEM) workflows, which aim to combine the dynamic imaging of live cells via fluorescence microscopy with the high-resolution ultrastructural detail provided by EM. biorxiv.orgresearchgate.net

The photosensitizer derivatives, particularly JF570 , are used to drive the photopolymerization of 3,3'-diaminobenzidine (B165653) (DAB). nih.govnih.gov In this pre-embedding labeling technique, a JF photosensitizer targeted to a specific protein (e.g., via a HaloTag) is illuminated in the presence of DAB. The ROS generated by the photosensitizer catalyzes the polymerization of DAB into an electron-dense precipitate that is visible in electron micrographs. nih.gov This process effectively converts a fluorescent signal into a stable, localized EM-visible stain, allowing researchers to pinpoint the location of a protein of interest with nanometer-scale resolution. nih.gov This approach combines the genetic specificity of protein tags with the performance of small-molecule photosensitizers. nih.gov

Future Directions and Emerging Research Avenues for Janelia Fluor 585, Se

Development of Novel Photoactivatable and Photoswitchable Variants

A significant frontier in the evolution of Janelia Fluor (JF) dyes, including derivatives of JF 585, is the creation of photoactivatable and photoswitchable versions. nih.gov Standard JF 585, SE is immediately fluorescent upon binding, but researchers are developing variants that remain "dark" until activated by a specific wavelength of light. This photo-control offers precise spatial and temporal command over fluorescence, which is critical for advanced imaging techniques.

It has been noted that Janelia Fluor 585, SE can be converted into a photoactivatable derivative, making it suitable for single-molecule localization microscopy (SMLM) techniques like Photoactivated Localization Microscopy (PALM). medchemexpress.cominvivochem.comtargetmol.com The development of photoactivatable JF dyes allows for improved single-particle tracking and more straightforward localization microscopy experiments. nih.gov These "caged" fluorophores are designed to be cell-permeable and, once activated, retain the superior brightness and photostability characteristic of the Janelia Fluor family. nih.govnih.gov This approach enables the visualization of nanoscale dynamics within cells with high precision. mdpi.com

The general strategy involves chemical modification to create these photoresponsive probes. promegaconnections.com This allows researchers to regulate the timing and placement of fluorescence, which is a significant advantage over constitutively fluorescent dyes. promegaconnections.com The availability of photoactivatable forms of Janelia Fluor dyes is a key feature that makes them unique and highly suited for super-resolution microscopy. fluorofinder.com

Integration into Advanced Multi-Color and Multi-Modal Imaging Workflows

The Janelia Fluor dye platform provides a broad palette of colors, from blue to the near-infrared, which is a significant advantage for multi-color imaging experiments. janelia.orgresearchgate.net Janelia Fluor 585, with its orange fluorescence, is a key component of this palette. Future research will continue to leverage this spectral diversity, integrating JF 585 and its relatives into increasingly complex imaging workflows that allow for the simultaneous visualization of multiple cellular components and processes.

The compatibility of Janelia Fluor dyes with self-labeling protein tags such as HaloTag® and SNAP-tag® is crucial for their use in these advanced applications. janelia.orgresearchgate.net This "plug-and-play" modularity allows for the specific labeling of proteins of interest with different colored fluorophores, facilitating multiplexed imaging. janelia.orgresearchgate.net For example, JF 585 has been used in combination with other fluorescent proteins and dyes for multi-color imaging in various settings, from cultured neurons to behaving animals. researchgate.net

Furthermore, the robust photophysical properties of JF 585 make it suitable for a range of imaging modalities beyond standard confocal microscopy. It is well-suited for super-resolution techniques like structured illumination microscopy (SIM), stimulated emission depletion (STED) microscopy, and dSTORM, as well as two-photon excitation fluorescence microscopy for deep tissue imaging. medchemexpress.comtargetmol.com The integration of JF 585 into these multi-modal workflows enables researchers to correlate data from different imaging techniques, providing a more comprehensive understanding of biological systems.

| Imaging Technique | Suitability of Janelia Fluor 585, SE |

| Confocal Microscopy | Yes |

| Two-Photon Excitation Microscopy | Yes |

| Structured Illumination Microscopy (SIM) | Yes medchemexpress.comtargetmol.com |

| Stimulated Emission Depletion (STED) | Yes medchemexpress.comtargetmol.com |

| Single-Molecule Localization Microscopy (SMLM) | Convertible to photoactivatable derivative for SMLM medchemexpress.cominvivochem.comtargetmol.com |

| dSTORM | Yes |

Continued Rational Design for Next-Generation Fluorescent Probes

The development of Janelia Fluor 585 was a prime example of the power of rational design in creating superior fluorescent probes. nih.govnih.gov Scientists systematically modified the structure of a parent carborhodamine dye, JF 608, to achieve specific, desirable properties. biorxiv.org This ongoing research leverages a deep understanding of structure-property relationships in fluorophores to create new and improved imaging tools. nih.gov

A key principle guiding this rational design is the tuning of the equilibrium between the dye's non-fluorescent, lipophilic lactone form and its fluorescent, polar zwitterionic form. nih.govacs.org This lactone-zwitterion equilibrium constant (KL–Z) is a critical parameter that dictates the dye's cell-permeability and fluorogenicity (the ability to increase in fluorescence upon binding to a target). acs.org For instance, the replacement of azetidine (B1206935) rings in the parent dye with 3,3-difluoroazetidine (B2684565) rings resulted in the creation of JF 585. nih.govacs.org This specific chemical modification produced a blue-shift in the dye's absorption and emission spectra to more optimal wavelengths (585 nm/609 nm) and enhanced its quantum yield, making it a brighter and more effective probe. nih.govacs.org

This quantitative framework enables the predictable design of new fluorogenic molecules. nih.govacs.org Researchers can now fine-tune the chemical structure of rhodamine-based dyes with unprecedented precision to generate palettes of new labels with tailored spectral and chemical properties for specific biological applications. nih.gov This includes creating dyes with even greater brightness, photostability, and fluorogenicity, and expanding the available color spectrum. nih.goveurekalert.org The continued application of these rational design principles promises a future of even more powerful and versatile Janelia Fluor probes for advanced bioimaging. nih.gov

| Predecessor Dye | Modification | Resulting Dye | Key Improvement |

| JF 608 | Replacement of azetidine with 3,3-difluoroazetidine | JF 585 | Blue-shifted spectra, increased quantum yield, enhanced fluorogenicity nih.govnih.govacs.org |

| SiR (Silicon Rhodamine) | Incorporation of azetidine rings | JF 646 | Brighter and more fluorogenic nih.gov |

Q & A

How to conjugate Janelia Fluor 585, SE to primary amine-containing biomolecules (e.g., antibodies, proteins)?

Methodological Answer:

- Step 1: Prepare a 10 mM stock solution in anhydrous DMSO to avoid hydrolysis of the NHS ester .

- Step 2: Adjust the pH of the target biomolecule solution to 8.0–9.0 (e.g., using 0.1 M sodium bicarbonate buffer) to optimize NHS-amine reactivity .

- Step 3: Use a molar dye-to-protein ratio of 5:1–10:1, balancing labeling efficiency with minimal aggregation. Incubate for 1–2 hours at 4°C .

- Step 4: Remove unreacted dye via size-exclusion chromatography or dialysis. Validate conjugation efficiency using absorbance at 585 nm (correcting for protein absorption at 280 nm with a factor of 0.099) .

How to minimize non-specific background staining in live-cell imaging?

Advanced Considerations:

- Optimize dye concentration (start with 0.1–1 µM) and incubation time (15–60 minutes) to reduce cytoplasmic retention .

- Include a 30-minute post-labeling wash step with serum-containing media to quench unbound dye .

- For fixed cells, use blocking agents (e.g., BSA) to mitigate non-specific interactions .

What solvent systems are optimal for preparing Janelia Fluor 585, SE stock solutions?

Key Protocols:

- Primary solvent: Use anhydrous DMSO for initial stock preparation (up to 100 mM), stored at -20°C in aliquots to prevent freeze-thaw degradation .

- Working solution: Dilute in phosphate-buffered saline (PBS) or imaging-compatible buffers (e.g., HEPES) immediately before use. Avoid solvents containing primary amines (e.g., Tris) .

How to design multiplexed imaging experiments with Janelia Fluor 585, SE?

Spectral Optimization:

- Pair with fluorophores emitting in the far-red (e.g., JF646) to avoid spectral overlap. Use excitation/emission maxima (585/609 nm) and reference the spectral viewer tool to confirm compatibility .

- For super-resolution multiplexing (e.g., dSTORM), combine with photoactivatable dyes (e.g., PA-JF646) and sequential imaging protocols .

What photophysical properties are critical for super-resolution microscopy (SRM)?

Performance Metrics:

- Brightness: High extinction coefficient (156,000 M⁻¹cm⁻¹) and quantum yield (0.78) enhance signal-to-noise ratio in SRM .

- Photostability: JF585 exhibits low photobleaching under 561 nm laser illumination, suitable for prolonged dSTORM imaging .

How to resolve fluorescence intensity discrepancies across microscopy modalities?

Troubleshooting Guide:

- Confocal vs. dSTORM: Ensure imaging buffers contain oxygen scavengers (e.g., glucose oxidase) for dSTORM to reduce photoblinking artifacts .

- Two-photon imaging: Use 1100–1200 nm excitation for optimal nonlinear activation .

What quality control measures ensure reliable antibody-dye conjugates?

Validation Steps:

-

Confirm dye-to-protein ratio (DoL) via UV-Vis spectroscopy:

-

Assess functionality via flow cytometry or immunofluorescence against known targets .

How does the lactone-zwitterion equilibrium (KL-Z < 0.0001) affect intracellular performance?

Chemical Stability Insights:

- The low KL-Z value ensures minimal pH-dependent fluorescence variation, making JF585 reliable in acidic organelles (e.g., lysosomes) or alkaline environments (e.g., mitochondrial matrix) .

What are the storage conditions and shelf-life guidelines?

Best Practices:

- Store lyophilized dye at -20°C in desiccated conditions for up to 2 years.

- Avoid repeated thawing of DMSO stock solutions; single-use aliquots are recommended .

How to optimize single-molecule tracking in live cells?

Advanced Protocols:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.